17-Bromoethinylestradiol 17-Bromoethinylestradiol
Brand Name: Vulcanchem
CAS No.: 85179-66-4
VCID: VC1661326
InChI: InChI=1S/C20H23BrO/c1-3-20(21)11-9-18-17-6-4-13-12-14(22)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
SMILES: CC12CCC3C(C1CCC2(C#C)Br)CCC4=C3C=CC(=C4)O
Molecular Formula: C20H23BrO
Molecular Weight: 359.3 g/mol

17-Bromoethinylestradiol

CAS No.: 85179-66-4

Cat. No.: VC1661326

Molecular Formula: C20H23BrO

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

17-Bromoethinylestradiol - 85179-66-4

Specification

CAS No. 85179-66-4
Molecular Formula C20H23BrO
Molecular Weight 359.3 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C20H23BrO/c1-3-20(21)11-9-18-17-6-4-13-12-14(22)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
Standard InChI Key WWRWYXVMNLDXOE-SWBPCFCJSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)Br)CCC4=C3C=CC(=C4)O
SMILES CC12CCC3C(C1CCC2(C#C)Br)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2(C#C)Br)CCC4=C3C=CC(=C4)O

Introduction

Chemical Structure and Properties

17-Bromoethinylestradiol is structurally similar to ethinyl estradiol but features a bromine atom at the terminal carbon of the ethynyl group at position 17. The compound belongs to the broader class of 17α-halogenoethinylestranes described in pharmaceutical research .

Molecular Information

PropertyValue
Molecular FormulaC₂₀H₂₃BrO₂
CAS Registry Number85179-66-4
Structure ClassificationHalogenated steroid
Parent CompoundEthinyl estradiol
Functional GroupsPhenolic hydroxyl (position 3), tertiary hydroxyl (position 17), bromoethynyl substituent

The molecular structure contains the characteristic four-ring steroid backbone of estradiol with a bromine-substituted ethynyl group at position 17. This creates a derivative that potentially exhibits altered binding affinity and metabolic properties compared to unsubstituted ethinyl estradiol.

Physical Properties

While specific physical property data for 17-bromoethinylestradiol is limited in the available literature, it likely shares properties with related halogenated steroids, including:

  • Crystalline solid at room temperature

  • Limited water solubility

  • Higher lipophilicity compared to ethinyl estradiol due to the bromine substitution

  • UV absorption profile similar to other estrane derivatives

Synthesis and Preparation

The synthesis of 17-bromoethinylestradiol appears in patent literature as part of research into halogenated ethinyl steroids. According to patent documentation, 17α-halogenoethinylethinylestranes, including the bromo derivative, can be prepared through specific chemical processes .

Synthetic Route

The synthetic approach likely involves the initial preparation of 17α-ethynylestradiol followed by halogenation of the terminal alkyne position with an appropriate brominating agent. The patent literature describes the preparation of 17α-halogenoethinylethinylestranes with halogens having an atomic weight greater than 19 and less than 100, which would include bromine .

Pharmacological Significance

17-Bromoethinylestradiol belongs to a family of compounds with potential estrogenic activity. The parent compound, ethinyl estradiol, is a semisynthetic estrogen widely used in hormonal contraceptives . The bromine substitution at the 17-position likely modifies the pharmacological profile of the molecule.

Structure-Activity Relationship

The addition of bromine to the ethynyl group may affect:

  • Receptor binding affinity to estrogen receptors

  • Metabolic stability and half-life

  • Distribution in tissues

  • Potency of estrogenic effects

The bromine atom, with its relatively large atomic radius and electronegative properties, potentially creates steric and electronic effects that modify the compound's interaction with biological targets.

Comparison with Related Compounds

Relationship to Ethinyl Estradiol

Ethinyl estradiol (EE), the parent compound, is a semisynthetic alkylated estradiol with high estrogenic potency when administered orally. It is commonly used as the estrogenic component in oral contraceptives . The molecular structure of ethinyl estradiol includes:

  • Molecular formula: C₂₀H₂₄O₂

  • 17α-ethynyl substitution

  • Hydroxyl groups at positions 3 and 17

Comparison with Other Halogenated Estradiol Derivatives

CompoundModificationKey Differences from 17-Bromoethinylestradiol
16α-Bromo-17β-estradiolBromine at C-16 positionLacks ethynyl group; bromine directly attached to steroid ring
2-Fluoro-17-ethynylestradiolFluorine at C-2 positionDifferent halogen type and position
17α-IodoethynylestradiolIodine substituted ethynylContains iodine instead of bromine on ethynyl group
4-Bromo-17-ethynylestradiolBromine at C-4 positionBromine on aromatic A-ring rather than ethynyl group

Research Context and Applications

Research Context

The development of halogenated ethinyl steroids, including 17-bromoethinylestradiol, appears in the context of pharmaceutical research aimed at modifying the properties of estrogens. The patent literature indicates interest in the therapeutic value of such steroids .

Spectroscopic and Analytical Identification

The identification and characterization of 17-bromoethinylestradiol would typically employ various spectroscopic and analytical techniques:

  • NMR spectroscopy would reveal the characteristic signals of the steroid backbone and the halogenated ethynyl group

  • Mass spectrometry would show a characteristic isotope pattern due to the presence of bromine (naturally occurring as ⁷⁹Br and ⁸¹Br isotopes)

  • IR spectroscopy would indicate functional groups including hydroxyl and alkyne stretching vibrations

  • HPLC methods similar to those used for ethinyl estradiol analysis, potentially with modified retention times due to the bromine substitution

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